N-(3-methylphenyl)-3-oxobutanamide
Overview
Description
N-(3-methylphenyl)-3-oxobutanamide, also known as m-Acetotoluidide, m-Acetotoluide, m-Methylacetanilide, m-Tolylacetamide, and other names , is a chemical compound with the formula C9H11NO . It has been used in various applications, including optoelectronic devices due to its good electron-donor characteristics .
Molecular Structure Analysis
The molecular structure of N-(3-methylphenyl)-3-oxobutanamide is complex and has been investigated using various spectroscopic techniques . The balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons contributes to its unique electronic structure .Chemical Reactions Analysis
The chemical reactions involving N-(3-methylphenyl)-3-oxobutanamide have been studied in detail . For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide .Scientific Research Applications
1. Toxicity Assessment
N-(3-methylphenyl)-3-oxobutanamide and its derivatives have been studied for their toxicity. Razzaghi-Asl et al. (2017) explored the toxicity of 3-oxobutanamide derivatives using human lymphocytes and isolated mitochondria. They found that low concentrations (50-500µM) of these compounds did not exhibit significant toxicity, but higher concentrations showed noticeable effects, particularly with certain derivatives like N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide (Razzaghi-Asl et al., 2017).
2. Chemical Synthesis and Reaction Behavior
N-aryl-3-oxobutanamides, including N-(3-methylphenyl)-3-oxobutanamide, are used in various chemical syntheses. Tkachenko et al. (2014) studied the three-component reactions of N-aryl-3-oxobutanamides and discovered the unexpected influence of the aryl substituent on the reaction behavior (Tkachenko et al., 2014).
3. Corrosion Inhibition
Certain derivatives of N-(3-methylphenyl)-3-oxobutanamide, like 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties. Rochdi et al. (2014) studied these compounds in simulated cooling water systems and found them effective as corrosion inhibitors (Rochdi et al., 2014).
4. Gas-Phase Pyrolysis
The kinetics and mechanism of gas-phase pyrolysis of N-aryl-3-oxobutanamides, including N-(3-methylphenyl)-3-oxobutanamide, have been analyzed. Malhas et al. (2007) determined the rates, products, and Arrhenius activation parameters for the gas-phase thermolysis of these compounds, providing insights into their thermal behavior and potential applications in high-temperature processes (Malhas et al., 2007).
5. Pharmaceutical Applications
In the pharmaceutical industry, N-(3-methylphenyl)-3-oxobutanamide and its derivatives have been explored for various applications. Nakada et al. (2010) synthesized and evaluated a series of N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamides for inhibitory activity against the diacylglycerol acyltransferase-1 enzyme, suggesting their potential in treating obesity and metabolic syndrome (Nakada et al., 2010).
properties
IUPAC Name |
N-(3-methylphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAHORNLUJVSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304482 | |
Record name | N-(3-methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-oxobutanamide | |
CAS RN |
25233-46-9 | |
Record name | NSC165881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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